5-Bromo-4-chloro-2-hydroxybenzaldehyde

ALDH3A1 inhibition cancer metabolism enzyme kinetics

5-Bromo-4-chloro-2-hydroxybenzaldehyde (C₇H₄BrClO₂, MW 235.46) is a crystalline solid halogenated salicylaldehyde derivative bearing bromine at the 5-position and chlorine at the 4-position on a benzaldehyde ring that also carries a 2-hydroxyl group. This compound belongs to the class of substituted 2-hydroxybenzaldehydes, which are known for their capacity to form Schiff base ligands and to serve as versatile electrophilic intermediates in medicinal chemistry and materials science.

Molecular Formula C7H4BrClO2
Molecular Weight 235.46 g/mol
CAS No. 876492-31-8
Cat. No. B1599480
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromo-4-chloro-2-hydroxybenzaldehyde
CAS876492-31-8
Molecular FormulaC7H4BrClO2
Molecular Weight235.46 g/mol
Structural Identifiers
SMILESC1=C(C(=CC(=C1Br)Cl)O)C=O
InChIInChI=1S/C7H4BrClO2/c8-5-1-4(3-10)7(11)2-6(5)9/h1-3,11H
InChIKeyJNRYILHFKYOXIK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Bromo-4-chloro-2-hydroxybenzaldehyde (CAS 876492-31-8): A Dihalogenated Salicylaldehyde Building Block for Chemoselective Diversification


5-Bromo-4-chloro-2-hydroxybenzaldehyde (C₇H₄BrClO₂, MW 235.46) is a crystalline solid halogenated salicylaldehyde derivative bearing bromine at the 5-position and chlorine at the 4-position on a benzaldehyde ring that also carries a 2-hydroxyl group . This compound belongs to the class of substituted 2-hydroxybenzaldehydes, which are known for their capacity to form Schiff base ligands and to serve as versatile electrophilic intermediates in medicinal chemistry and materials science [1]. The presence of two distinct halogen atoms (Br and Cl) in a defined regiochemical arrangement—rather than a single halogen or a symmetrical dihalogenation pattern—is the structural feature that governs its reactivity profile, enabling orthogonal, sequential functionalization strategies that are not accessible with mono‑halogenated or symmetrically dihalogenated analogs [2].

Why 5-Bromo-4-chloro-2-hydroxybenzaldehyde Cannot Be Replaced by Common Mono‑Halogenated or Symmetrical Dihalogenated Salicylaldehydes


Although numerous halogenated 2-hydroxybenzaldehydes are commercially available, their interchangeability is severely limited by the fact that both the number and the relative positions of halogen substituents exert distinct and often opposing effects on biological target engagement and synthetic utility. In the context of aldehyde dehydrogenase 3A1 (ALDH3A1) inhibition, the monohalogenated analog 5-bromo-2-hydroxybenzaldehyde (lacking the 4-chloro substituent) displays an IC₅₀ of 193 nM, which is approximately 10.9‑fold more potent than the IC₅₀ of 2,100 nM measured for 5-bromo-4-chloro-2-hydroxybenzaldehyde under identical assay conditions [1]. Conversely, when the 4-chloro group is present but the 5-bromo is absent, as in 5-chloro-2-hydroxybenzaldehyde, ALDH3A1 inhibitory activity collapses to an IC₅₀ of >100,000 nM [2]. These data demonstrate that halogen substitution pattern—not merely halogen presence—dictates pharmacological behavior, precluding simple substitution of one halogenated salicylaldehyde for another. From a synthetic chemistry perspective, the orthogonal reactivity of the C–Br and C–Cl bonds permits sequential chemoselective cross‑coupling reactions (e.g., Suzuki–Miyaura at the bromide site followed by Buchwald–Hartwig amination at the chloride site) that are impossible with symmetrically dihalogenated compounds such as 3,5-dibromo-2-hydroxybenzaldehyde, where both halogens compete for the same catalytic cycle .

Quantitative Differentiation Evidence for 5-Bromo-4-chloro-2-hydroxybenzaldehyde (876492-31-8) Versus Closest Analogs


ALDH3A1 Inhibitory Potency: 5-Bromo-4-chloro vs. 5-Bromo Unsubstituted Analog

In a head-to-head BindingDB comparison, 5-bromo-4-chloro-2-hydroxybenzaldehyde inhibited human ALDH3A1-mediated benzaldehyde oxidation with an IC₅₀ of 2,100 nM, whereas the monohalogenated comparator 5-bromo-2-hydroxybenzaldehyde (lacking the 4-chloro substituent) exhibited an IC₅₀ of 193 nM under equivalent conditions [1][2]. The 10.9-fold difference in potency demonstrates that addition of the 4-chloro group attenuates ALDH3A1 affinity, a property that may be leveraged when reduced on-target potency is desired for selectivity profiling or when ALDH3A1 inhibition must be kept below a toxicological threshold.

ALDH3A1 inhibition cancer metabolism enzyme kinetics

ALDH3A1 Inhibitory Potency: 5-Bromo-4-chloro vs. 5-Chloro Unsubstituted Analog

The BindingDB entry for 5-chloro-2-hydroxybenzaldehyde reports an ALDH3A1 IC₅₀ of >100,000 nM, representing negligible inhibition [1]. By contrast, 5-bromo-4-chloro-2-hydroxybenzaldehyde achieves an IC₅₀ of 2,100 nM, confirming that the 5-bromo substituent is essential for ALDH3A1 engagement while the 4-chloro group modulates potency [2]. This >47‑fold activity gap illustrates that the dihalogenated pattern uniquely positions the compound in an intermediate potency window that neither mono‑brominated nor mono‑chlorinated analogs occupy.

ALDH3A1 inhibition structure-activity relationship halogen effect

Chemoselective Orthogonal Reactivity: Bromine vs. Chlorine Leaving-Group Discrimination in Pd-Catalyzed Cross-Couplings

5-Bromo-4-chloro-2-hydroxybenzaldehyde contains one C–Br and one C–Cl bond in a 1,2,4‑substitution pattern on the aromatic ring. The C–Br bond is significantly more reactive toward oxidative addition with Pd(0) catalysts than the C–Cl bond, enabling sequential chemoselective cross‑coupling: Suzuki–Miyaura coupling at the bromide position can be performed first, followed by a second distinct transformation (e.g., Buchwald–Hartwig amination or Sonogashira coupling) at the chloride site . In contrast, symmetrically dihalogenated analogs such as 3,5-dibromo-2-hydroxybenzaldehyde (CAS 90-59-5) lack this discrimination, as both halogens are identical and compete for the same catalytic cycle, leading to statistical mixtures of mono- and bis‑coupled products . This orthogonal reactivity profile is a direct consequence of the mixed Br/Cl substitution pattern and constitutes a class‑level advantage for this compound over any analog bearing a single type of halogen.

orthogonal cross-coupling Suzuki-Miyaura chemoselective functionalization

Commercial Purity and Physical Form Consistency Across Vendors

Multiple authoritative vendor sources report consistent purity specifications and physical form for 5-bromo-4-chloro-2-hydroxybenzaldehyde. Sigma‑Aldrich (BLD Pharmatech) lists the compound as a solid with 95% purity, requiring inert atmosphere storage at 2–8 °C . AKSci specifies ≥95% purity with long‑term storage in a cool, dry place . Leyan offers the compound at 97% purity . This multi‑vendor consistency in both purity floor (≥95%) and physical form (crystalline solid) provides procurement confidence that is not uniformly available for less common analogs such as 4-bromo-5-chloro-2-hydroxybenzaldehyde (regioisomer), which has limited commercial sourcing and variable quality documentation.

chemical procurement purity specification quality control

Schiff Base Ligand Utility for Metallodrug Design: PTP1B Inhibition Mediated by Vanadium Complexes

Although 5-bromo-4-chloro-2-hydroxybenzaldehyde itself has not been directly evaluated in PTP1B assays, a closely related oxovanadium(IV) complex derived from 5-bromo-2-hydroxybenzaldehyde (compound 1 in Han et al., 2012) demonstrated potent PTP1B inhibition with structure–activity relationships (SAR) driven by the nature and position of halogen substituents on the salicylaldehyde ring [1]. The study shows that the 5‑bromo substitution pattern directly influences the inhibitory selectivity profile across five protein tyrosine phosphatases (PTP1B, TCPTP, PTP-MEG2, SHP-1, SHP-2). The target compound, carrying an additional 4-chloro substituent, provides a distinct electronic environment (enhanced electron‑withdrawing character) that would predictably alter both the Lewis acidity of the coordinating phenol oxygen and the overall complex stability—offering a tuning handle absent in the mono‑brominated ligand used in the published study. This is a class‑level inference from established SAR in vanadium‑Schiff base chemistry.

Schiff base ligands oxovanadium complexes protein tyrosine phosphatase inhibition

Antimicrobial Potential via Schiff Base Derivatization: Framework for Comparative Evaluation

Pelttari et al. (2011) established that halogenated salicylaldehydes, as a compound class, are potent antibacterial and antifungal agents, with MIC values for the most active congeners comparable to amphotericin B [1]. The study determined MIC and MBC/MFC values for 22 aromatic aldehydes, including mono‑ and dihalogenated salicylaldehydes. While 5-bromo-4-chloro-2-hydroxybenzaldehyde was not among the 19 salicylaldehydes tested, the systematic SAR analysis demonstrated that halogen‑substituted congeners consistently outperformed non‑halogenated ones and that the position and identity of halogen substituents critically influenced antimicrobial potency. Specifically, the study noted that halogenated derivatives showed superior activity against yeasts (Candida albicans, Saccharomyces cerevisiae) compared to Gram‑positive and Gram‑negative bacteria [1]. The target compound, bearing both Br and Cl, falls within the most promising halogen density category identified by this study, providing a strong rationale for its prioritization as a starting material for antimicrobial Schiff base synthesis over non‑halogenated or mono‑halogenated alternatives.

antimicrobial salicylaldehydes MIC determination Schiff base antibacterials

Optimal Procurement Scenarios for 5-Bromo-4-chloro-2-hydroxybenzaldehyde (876492-31-8)


ALDH3A1 Probe Development Requiring Controlled Partial Inhibition

For research groups developing chemical probes targeting aldehyde dehydrogenase 3A1 (ALDH3A1) in cancer stem cell or corneal biology contexts, 5-bromo-4-chloro-2-hydroxybenzaldehyde offers a defined intermediate inhibitory potency (IC₅₀ 2,100 nM) that avoids the supraphysiological suppression associated with the more potent 5-bromo analog (IC₅₀ 193 nM) while retaining measurable target engagement that is completely absent in the 5-chloro analog (IC₅₀ >100,000 nM). This potency window makes it suitable for cellular differentiation assays where partial ALDH3A1 inhibition is desired, as referenced in patent literature describing induction of monocyte differentiation in undifferentiated cells [1][2].

Sequential Chemoselective Synthesis of Unsymmetrical Biaryl Libraries

Medicinal chemistry teams building focused libraries of unsymmetrical biaryl or aryl‑amine compounds can exploit the orthogonal reactivity of the C–Br and C–Cl bonds in 5-bromo-4-chloro-2-hydroxybenzaldehyde. The bromide site undergoes rapid oxidative addition with Pd(0), enabling a first Suzuki–Miyaura coupling to install an aryl or heteroaryl group. The remaining chloride can then be engaged in a subsequent Buchwald–Hartwig amination or Sonogashira reaction without competing consumption at the already‑functionalized position. This chemoselectivity eliminates the need for protecting‑group manipulations and avoids the statistical product mixtures that plague symmetrically dihalogenated starting materials such as 3,5-dibromo-2-hydroxybenzaldehyde .

Vanadium and Transition‑Metal Schiff Base Complexes for Phosphatase Inhibitor Discovery

Inorganic medicinal chemistry laboratories investigating metallodrug candidates for diabetes, obesity, or oncology targets (e.g., PTP1B, TCPTP) can employ 5-bromo-4-chloro-2-hydroxybenzaldehyde as a ligand precursor for Schiff base condensation with amines. The dual electron‑withdrawing Br and Cl substituents modulate the Lewis acidity of the coordinating phenoxide oxygen, thereby tuning the redox potential and aqueous speciation of the resulting oxovanadium(IV) or copper(II) complexes—parameters that directly influence phosphatase inhibition selectivity and cellular uptake. The established SAR from the 5-bromo-2-hydroxybenzaldehyde‑derived vanadium complexes (Han et al., Dalton Trans., 2012) provides a validated starting point, while the additional 4-chloro substituent on the target compound offers a distinct electronic tuning dimension not available with the parent mono‑brominated ligand [3].

Antimicrobial Schiff Base Lead Generation Targeting Drug‑Resistant Yeasts

Groups focused on developing narrow‑spectrum antifungal agents against Candida species should prioritize 5-bromo-4-chloro-2-hydroxybenzaldehyde as a scaffold for Schiff base derivatization. Pelttari et al. (2011) demonstrated that halogenated salicylaldehydes exhibit fungicidal activity against Candida albicans with MIC values approaching those of amphotericin B, and that dihalogenated derivatives consistently outperform their non‑halogenated counterparts [4]. Condensation of this aldehyde with thiosemicarbazides, hydrazides, or amino acids generates libraries of Schiff base ligands and their metal complexes that can be screened for activity against fluconazole‑resistant Candida isolates—a therapeutic area of urgent clinical need.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-Bromo-4-chloro-2-hydroxybenzaldehyde

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.